molecular formula C11H9N5S B12119186 6-amino-2-phenylpurine-8(7H)-thione

6-amino-2-phenylpurine-8(7H)-thione

Katalognummer: B12119186
Molekulargewicht: 243.29 g/mol
InChI-Schlüssel: AJEAUGCORCSGPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-2-phenylpurine-8(7H)-thione is a heterocyclic compound that belongs to the purine family Purines are vital components of nucleic acids, and their derivatives have significant biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-phenylpurine-8(7H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis may begin with a substituted aniline and a thiourea derivative.

    Cyclization Reaction: The reaction mixture is heated in the presence of a suitable catalyst, such as a Lewis acid, to promote cyclization.

    Purification: The product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Scaling Up: Using larger reactors and continuous flow systems.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and cost.

    Automation: Implementing automated systems for monitoring and controlling reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-2-phenylpurine-8(7H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the thione group to a thiol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the amino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases like sodium hydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-amino-2-phenylpurine-8(7H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit enzyme activity by binding to active sites.

    Interfere with DNA/RNA: Disrupt nucleic acid functions by intercalating or binding to specific sequences.

    Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-amino-2-phenylpurine: Lacks the thione group, leading to different chemical properties.

    2-phenylpurine-8(7H)-thione: Lacks the amino group, affecting its reactivity and biological activity.

    6-amino-2-methylpurine-8(7H)-thione: Substitution of the phenyl group with a methyl group alters its chemical behavior.

Uniqueness

6-amino-2-phenylpurine-8(7H)-thione is unique due to the presence of both the amino and thione groups, which confer specific reactivity and potential biological activities not found in similar compounds.

Eigenschaften

Molekularformel

C11H9N5S

Molekulargewicht

243.29 g/mol

IUPAC-Name

6-amino-2-phenyl-7,9-dihydropurine-8-thione

InChI

InChI=1S/C11H9N5S/c12-8-7-10(16-11(17)13-7)15-9(14-8)6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,17)

InChI-Schlüssel

AJEAUGCORCSGPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C3C(=N2)NC(=S)N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.